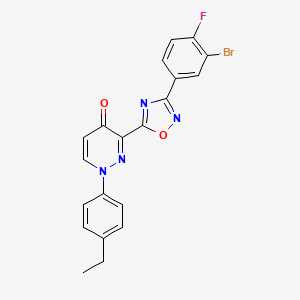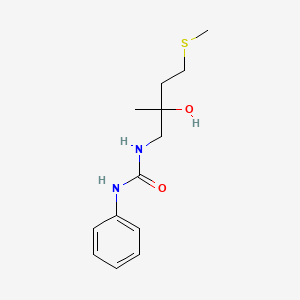![molecular formula C16H22N6O3 B2658108 2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 869344-88-7](/img/structure/B2658108.png)
2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Enzymatic Activity
Research has demonstrated the potential of derivatives of imidazo and pyrimidino purines in interacting with serotonin and dopamine receptors, and in inhibiting phosphodiesterases - PDE4B1 and PDE10A. These interactions suggest a foundational role in developing therapeutic agents targeting neurological and psychiatric disorders. A study highlighted a compound (compound 5) as a promising structure for further modification, indicative of the chemical's adaptability for varied biomedical applications (Zagórska et al., 2016).
Antidepressant Potential
Further investigation into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed potent serotonin receptor affinity and phosphodiesterase inhibitor activity. These findings underscore the compound's promise as a base for developing antidepressant and anxiolytic drugs, with one derivative showing potential in in vivo studies (Zagórska et al., 2016).
Anticancer Activity
Derivatives of imidazole-isoindoline-1,3-dione, including those related to the core structure , have been synthesized and shown antimicrobial activity against various strains, suggesting a pathway for the development of new anticancer agents. This highlights the compound's versatility in contributing to the synthesis of molecules with potential therapeutic benefits in oncology (Sankhe & Chindarkar, 2021).
Molecular Modelling and DNA Binding
The study of imidazo[4,5-h]isoquinolin-9-ones as inhibitors of lck kinase through molecular modeling provides insights into the structural requirements for enzyme inhibition. This research outlines the compound's utility in understanding binding interactions at the molecular level, which is crucial for the design of targeted therapeutic agents (Snow et al., 2002).
Antiproliferative Activity
The design, synthesis, and evaluation of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones for anticancer activity emphasize the compound's potential in contributing to anticancer drug development. This research indicates significant antiproliferative activity against multiple human cancer cell lines, suggesting its role in developing novel anticancer therapies (Liu et al., 2018).
Eigenschaften
IUPAC Name |
2,4,7-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-11-10-22-12-13(18(2)16(24)19(3)14(12)23)17-15(22)21(11)5-4-20-6-8-25-9-7-20/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZABRMDSNQRGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)
![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2658028.png)
![4-N-Cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)


![3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one](/img/structure/B2658037.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)
![1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2658042.png)


![Ethyl (5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2658047.png)
![1-(2,4-Dichlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2658048.png)